molecular formula C21H24BrClN4O B11655893 N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide

N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide

Cat. No.: B11655893
M. Wt: 463.8 g/mol
InChI Key: COLPVFMOYARMMI-JLPGSUDCSA-N
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Description

N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide is a complex organic compound featuring a bromophenyl group, a chlorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazide with a bromophenyl aldehyde under acidic or basic conditions to form the hydrazone intermediate.

    Introduction of the piperazine ring: The hydrazone intermediate is then reacted with a chlorophenylmethyl piperazine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide is unique due to its combination of bromophenyl and chlorophenyl groups with a piperazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H24BrClN4O

Molecular Weight

463.8 g/mol

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C21H24BrClN4O/c1-16(17-6-8-19(22)9-7-17)24-25-21(28)15-27-12-10-26(11-13-27)14-18-4-2-3-5-20(18)23/h2-9H,10-15H2,1H3,(H,25,28)/b24-16-

InChI Key

COLPVFMOYARMMI-JLPGSUDCSA-N

Isomeric SMILES

C/C(=N/NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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